molecular formula C14H16N2O4 B10972853 N,N'-ethane-1,2-diylbis(2-methylfuran-3-carboxamide)

N,N'-ethane-1,2-diylbis(2-methylfuran-3-carboxamide)

Cat. No.: B10972853
M. Wt: 276.29 g/mol
InChI Key: UOUVNJJANUMBPT-UHFFFAOYSA-N
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Description

N,N’-ethane-1,2-diylbis(2-methylfuran-3-carboxamide) is a synthetic organic compound characterized by the presence of two furan rings attached to an ethane-1,2-diyl backbone through carboxamide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-ethane-1,2-diylbis(2-methylfuran-3-carboxamide) typically involves the reaction of ethane-1,2-diamine with 2-methylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of N,N’-ethane-1,2-diylbis(2-methylfuran-3-carboxamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-ethane-1,2-diylbis(2-methylfuran-3-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Furanones

    Reduction: Ethane-1,2-diylbis(2-methylfuran-3-amine)

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N,N’-ethane-1,2-diylbis(2-methylfuran-3-carboxamide) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis(2-methylfuran-3-carboxamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan rings and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-ethane-1,2-diylbis(benzamide)
  • N,N’-ethane-1,2-diylbis(2-methoxy-3H-azepine-3-carboxamide)
  • N,N’-ethane-1,2-diylbis(N-methylformamide)

Uniqueness

N,N’-ethane-1,2-diylbis(2-methylfuran-3-carboxamide) is unique due to the presence of furan rings, which impart specific chemical and biological properties. The furan rings can participate in various chemical reactions, and their presence can influence the compound’s bioactivity. This distinguishes it from other similar compounds that may have different aromatic or heterocyclic rings.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

2-methyl-N-[2-[(2-methylfuran-3-carbonyl)amino]ethyl]furan-3-carboxamide

InChI

InChI=1S/C14H16N2O4/c1-9-11(3-7-19-9)13(17)15-5-6-16-14(18)12-4-8-20-10(12)2/h3-4,7-8H,5-6H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

UOUVNJJANUMBPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NCCNC(=O)C2=C(OC=C2)C

Origin of Product

United States

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